molecular formula C13H15FNO4- B173620 (R)-N-Boc-4-fluorophenylglycine CAS No. 196707-32-1

(R)-N-Boc-4-fluorophenylglycine

Cat. No.: B173620
CAS No.: 196707-32-1
M. Wt: 268.26 g/mol
InChI Key: IEQBOUSLFRLKKX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-Boc-4-fluorophenylglycine is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-4-fluorophenylglycine typically involves the following steps:

    Protection of the amine group: The amino group of 4-fluorophenylglycine is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Resolution of enantiomers: The racemic mixture of N-Boc-4-fluorophenylglycine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for ®-N-Boc-4-fluorophenylglycine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-4-fluorophenylglycine can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling reactions: The amino acid can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Peptide coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide bond formation.

Major Products

    Substitution reactions: Products depend on the nucleophile used, resulting in substituted phenylglycine derivatives.

    Deprotection: The major product is 4-fluorophenylglycine.

    Coupling reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

®-N-Boc-4-fluorophenylglycine has several applications in scientific research:

    Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Peptide synthesis: The compound is employed in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.

    Biological studies: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of ®-N-Boc-4-fluorophenylglycine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-4-fluorophenylglycine: The enantiomer of ®-N-Boc-4-fluorophenylglycine, which may have different biological activity.

    N-Boc-4-chlorophenylglycine: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and properties.

    N-Boc-4-methylphenylglycine: A compound with a methyl group on the phenyl ring, used for comparison in structure-activity relationship studies.

Uniqueness

®-N-Boc-4-fluorophenylglycine is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound in the design of pharmaceuticals with improved efficacy and stability.

Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBOUSLFRLKKX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 3
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 4
Reactant of Route 4
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 5
Reactant of Route 5
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 6
Reactant of Route 6
(R)-N-Boc-4-fluorophenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.